5-Formyl-6-hydrofolic acid
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Overview
Description
5-Formyl-6-Hydrofolic Acid: is a derivative of tetrahydrofolic acid, which is a form of folic acid. This compound plays a crucial role in the folate cycle, which is essential for the synthesis of nucleic acids and amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Formyl-6-Hydrofolic Acid involves the reaction of calcium folinate with hydrochloric acid or acetic acid in an aqueous solution. The reaction is carried out at a temperature range of 2°C to 12°C, and the pH is maintained between 2.5 and 3.5. The resulting solid is then isolated by filtration or centrifugation, washed with cold water and an aqueous organic solvent, and dried under reduced pressure .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Formyl-6-Hydrofolic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It serves as a carrier molecule for single-carbon moieties, such as methyl, methylene, methenyl, formyl, or formimino groups .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include various derivatives of tetrahydrofolic acid, which are essential for different biochemical pathways .
Scientific Research Applications
Chemistry: 5-Formyl-6-Hydrofolic Acid is used as a reagent in organic synthesis, particularly in the preparation of nucleotides and amino acids .
Biology: In biological research, it is used to study the folate cycle and its role in cellular metabolism. It is also used in the development of antimalarial drugs by targeting enzymes involved in the folate pathway .
Medicine: Medically, this compound is used to counteract the toxic effects of folic acid antagonists like methotrexate. It is also used in the treatment of megaloblastic anemia and as an adjuvant in cancer therapy .
Industry: In the industrial sector, it is used in the production of pharmaceuticals and as a nutritional supplement in fortified foods .
Mechanism of Action
5-Formyl-6-Hydrofolic Acid acts as a cofactor in the folate cycle, facilitating the transfer of single-carbon units necessary for the synthesis of nucleic acids and amino acids. It bypasses the inhibition of dihydrofolate reductase by methotrexate, allowing for the continued synthesis of tetrahydrofolate and its derivatives .
Comparison with Similar Compounds
Tetrahydrofolic Acid: A direct precursor in the folate cycle, involved in similar biochemical pathways.
Dihydrofolic Acid: Another precursor in the folate cycle, but less stable compared to 5-Formyl-6-Hydrofolic Acid.
Methyltetrahydrofolate: A derivative involved in methylation reactions and DNA synthesis.
Uniqueness: this compound is unique due to its stability and ability to bypass the inhibition of dihydrofolate reductase, making it a valuable compound in both medical and scientific research .
Properties
Molecular Formula |
C20H21N7O7 |
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Molecular Weight |
471.4 g/mol |
IUPAC Name |
(2R)-2-[[4-[[(6R)-2-amino-5-formyl-4-oxo-3,6-dihydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,8-9,12-13,22H,5-7H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,25,26,32)/t12-,13-/m1/s1 |
InChI Key |
CJLRPFSRJZBYFE-CHWSQXEVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)NC[C@@H]2C=NC3=C(N2C=O)C(=O)NC(=N3)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2C=NC3=C(N2C=O)C(=O)NC(=N3)N |
Origin of Product |
United States |
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